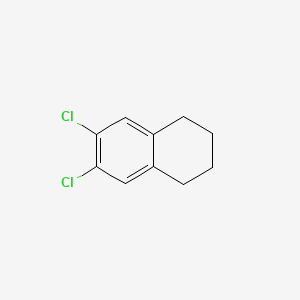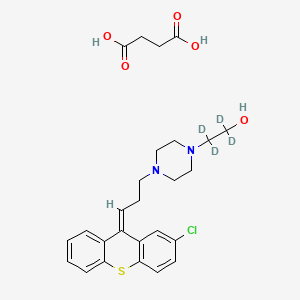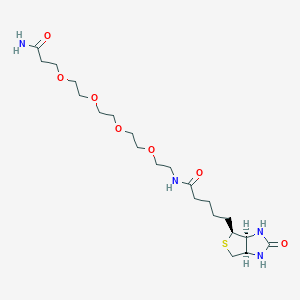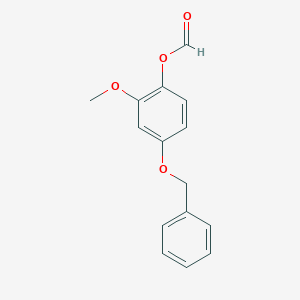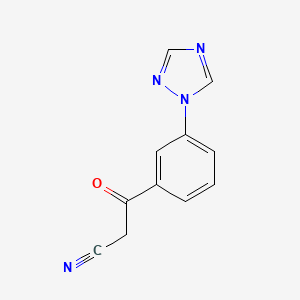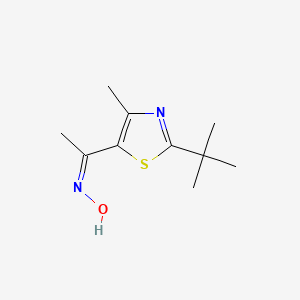
(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime is a chemical compound with a unique structure that includes a thiazole ring substituted with tert-butyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime typically involves the reaction of 2-tert-butyl-4-methyl-1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of (1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to changes in cellular pathways, influencing biological processes.
類似化合物との比較
Similar Compounds
2-tert-butyl-4-methyl-1,3-thiazole-5-carbaldehyde: The precursor in the synthesis of the oxime.
2-tert-butyl-4-methyl-1,3-thiazole-5-amine: A reduction product of the oxime.
2-tert-butyl-4-methyl-1,3-thiazole-5-nitrile: An oxidation product of the oxime.
Uniqueness
(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime is unique due to its specific substitution pattern on the thiazole ring and the presence of the oxime group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H16N2OS |
|---|---|
分子量 |
212.31 g/mol |
IUPAC名 |
(NZ)-N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H16N2OS/c1-6-8(7(2)12-13)14-9(11-6)10(3,4)5/h13H,1-5H3/b12-7- |
InChIキー |
XJQHTPYTEOSMGK-GHXNOFRVSA-N |
異性体SMILES |
CC1=C(SC(=N1)C(C)(C)C)/C(=N\O)/C |
正規SMILES |
CC1=C(SC(=N1)C(C)(C)C)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


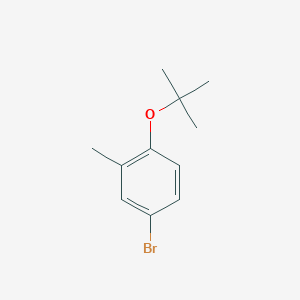
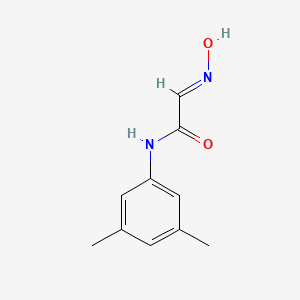
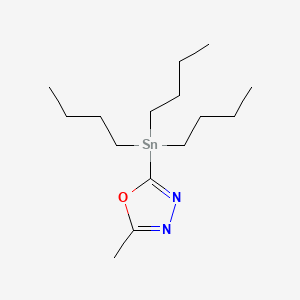
![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
![6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide](/img/structure/B13707789.png)
